molecular formula C7H7NO3 B13707507 1-Acetyl-1H-pyrrole-3-carboxylic acid

1-Acetyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13707507
M. Wt: 153.14 g/mol
InChI Key: WBMDVRJMLFYDON-UHFFFAOYSA-N
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Description

Overview of Pyrrole (B145914) Chemistry and its Significance in Organic and Medicinal Chemistry

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. This fundamental structure is a key component in a multitude of natural products and synthetic compounds with profound biological activities. scitechnol.com The pyrrole nucleus is integral to the structure of heme, chlorophyll, and vitamin B12, highlighting its essential role in biological systems.

In the realm of medicinal chemistry, the pyrrole scaffold is a privileged structure, meaning it is frequently found in compounds that exhibit a wide range of pharmacological effects. nih.gov Pyrrole derivatives have demonstrated a remarkable diversity of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov The blockbuster drug atorvastatin, a cholesterol-lowering agent, features a pyrrole core, underscoring the therapeutic significance of this heterocyclic system. scitechnol.com The versatility of the pyrrole ring allows it to interact with various biological targets, and its structure can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Historical Development and Initial Studies of Acetylated Pyrrole Carboxylic Acids

The synthesis of pyrrole carboxylic acids has been a subject of interest for organic chemists for many years. Early methods for the preparation of these compounds often resulted in low yields or required harsh reaction conditions. tandfonline.com The development of more efficient and regioselective synthetic routes has been a continuous effort in the field.

The introduction of an acetyl group onto the pyrrole ring represents a key functionalization strategy. Acylation reactions, such as the Friedel-Crafts acylation, have been employed to introduce acetyl groups at various positions of the pyrrole nucleus. A notable development in the synthesis of pyrrole-3-carboxylic acids involves the use of an acetylated pyrrole precursor. For instance, a facile and efficient synthesis of pyrrole-3-carboxylic acid was reported in 1986, which utilized 1-tosyl-3-acetylpyrrole as a starting material. tandfonline.com This method involves a haloform reaction on the acetyl group to generate the corresponding carboxylic acid, followed by the removal of the tosyl protecting group. This approach highlights the utility of acetylated pyrroles as intermediates in the synthesis of more complex pyrrole derivatives. More recent synthetic strategies have focused on developing one-step processes, such as the continuous flow synthesis of pyrrole-3-carboxylic acids from readily available starting materials, which can be adapted to produce a variety of substituted pyrrole carboxylic acids. syrris.comresearchgate.netacs.org

Scope and Research Imperatives for 1-Acetyl-1H-pyrrole-3-carboxylic acid

While extensive research has been conducted on the broader class of pyrrole derivatives, the specific compound this compound represents a molecule with significant potential as a versatile building block in synthetic and medicinal chemistry. The research imperatives for this compound are largely centered on its utility as a starting material for the synthesis of more complex molecules with potential biological activity.

The presence of two distinct functional groups, the N-acetyl group and the C-3 carboxylic acid, allows for selective chemical modifications. The carboxylic acid moiety is particularly valuable as it serves as a handle for the construction of amide or ester linkages. This is a common strategy in drug discovery for creating libraries of related compounds to explore structure-activity relationships (SAR). The N-acetyl group, on the other hand, modifies the electronic properties of the pyrrole ring and can influence the compound's metabolic stability and pharmacokinetic profile.

Current research interest in this compound is primarily from a synthetic perspective. It is commercially available from various suppliers, indicating its use as a reactant in the synthesis of more elaborate chemical structures. The future research scope for this compound will likely involve its incorporation into novel molecular frameworks targeted at specific biological pathways implicated in various diseases. Its utility as a scaffold for combinatorial chemistry and fragment-based drug design makes it a valuable tool for medicinal chemists.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
IUPAC Name This compound
CAS Number 88953-73-7
Appearance Solid
Canonical SMILES CC(=O)N1C=CC(=C1)C(=O)O
InChI Key YXIWKUYCSLAJSN-UHFFFAOYSA-N

Data sourced from PubChem CID 84107280. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

1-acetylpyrrole-3-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h2-4H,1H3,(H,10,11)

InChI Key

WBMDVRJMLFYDON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC(=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1 Acetyl 1h Pyrrole 3 Carboxylic Acid and Its Analogs

Classical and Conventional Synthetic Routes to 1-Acetyl-1H-pyrrole-3-carboxylic acid

Traditional methods for the synthesis of the pyrrole (B145914) core often involve the condensation of acyclic precursors. These established reactions, while foundational, can sometimes be limited by harsh reaction conditions or a lack of directness in achieving specific substitution patterns like that of this compound.

Hantzsch Pyrrole Synthesis Adaptations for N-Acylated Pyrroles

The Hantzsch pyrrole synthesis is a well-established method for forming the pyrrole ring, typically involving the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.org The general mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. Subsequent cyclization and dehydration yield the substituted pyrrole. wikipedia.org

To synthesize an N-acylated pyrrole such as this compound, modifications to the standard Hantzsch protocol would be necessary. A hypothetical adaptation could involve using a nitrogen source that already bears the acetyl group, such as acetamide (B32628). However, the nucleophilicity of acetamide is significantly lower than that of ammonia or primary amines, which could impede the initial enamine formation.

A more plausible strategy involves a post-synthesis N-acetylation of a pyrrole-3-carboxylic acid ester formed via a standard Hantzsch reaction using ammonia. This two-step approach, while not a direct Hantzsch synthesis of the final product, represents a classical adaptation to achieve N-acylation.

StepReactantsReagents/ConditionsProduct
1Ethyl acetoacetate, α-chloroacetone, AmmoniaHeatEthyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
2Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylateAcetic anhydride (B1165640), pyridineEthyl 1-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
3Ethyl 1-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylateNaOH, H₂O/EtOH, then H₃O⁺1-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

This table represents a hypothetical classical approach as direct synthesis of N-acylated pyrroles via a one-pot Hantzsch reaction is not commonly reported.

Paal-Knorr Condensation and Related Cyclization Strategies

The Paal-Knorr synthesis is another cornerstone of pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. alfa-chemistry.comorganic-chemistry.org This reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration to form the pyrrole ring. alfa-chemistry.com

For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required. A hypothetical precursor could be a 2-acetylamino-1,4-dicarbonyl compound. The intramolecular cyclization of such a precursor would lead to the desired N-acetylated pyrrole. However, the synthesis of such highly functionalized 1,4-dicarbonyl compounds can be challenging.

Alternatively, a more straightforward approach would be to first synthesize the pyrrole ring using a standard Paal-Knorr reaction with a suitable 1,4-dicarbonyl compound and ammonia, followed by N-acetylation and functionalization at the 3-position. The main challenge often lies in the availability and synthesis of the appropriately substituted 1,4-dicarbonyl precursors. alfa-chemistry.com

Reactant 1 (1,4-Dicarbonyl)Reactant 2 (Amine Source)ConditionsProduct
Hexane-2,5-dioneAmmoniaAcetic acid, heat2,5-Dimethyl-1H-pyrrole
3-Oxo-pentanedialAcetamideAcid catalyst, heat1-Acetyl-1H-pyrrole-3-carbaldehyde (Hypothetical)

This table illustrates the general Paal-Knorr reaction and a hypothetical adaptation for an N-acetylated product.

Carboxylation and Functionalization of Pyrrole Precursors

An alternative classical strategy involves the functionalization of a pre-synthesized N-acetylpyrrole. This approach circumvents the potential difficulties of incorporating the acetyl and carboxyl groups during the ring-forming reaction. The synthesis would begin with the N-acetylation of pyrrole, a readily available starting material.

The subsequent introduction of the carboxylic acid group at the 3-position of 1-acetylpyrrole is a key step. Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic rings. wikipedia.org While direct carboxylation of pyrroles can be challenging, a two-step approach involving a Friedel-Crafts acylation followed by oxidation of the introduced acyl group (e.g., a haloform reaction if an acetyl group is introduced) could yield the desired carboxylic acid.

For instance, a Vilsmeier-Haack reaction on 1-acetylpyrrole could introduce a formyl group, which could then be oxidized to a carboxylic acid. However, the Vilsmeier-Haack reaction on pyrrole itself typically occurs at the 2-position. Directing this functionalization to the 3-position of N-acetylpyrrole would require careful control of reaction conditions or the use of directing groups. A "one-pot" synthesis of 4-acylpyrrole-2-carboxaldehydes from pyrrole has been reported, which involves acylation of the Vilsmeier-Haack intermediate. cdnsciencepub.com A similar strategy could potentially be adapted for the synthesis of 3-carboxy-substituted N-acetylpyrroles.

Modern and Efficient Synthetic Approaches

Recent advancements in synthetic methodology have focused on developing more efficient, atom-economical, and environmentally benign routes to complex molecules. These modern approaches often offer advantages in terms of reaction times, yields, and the ability to construct molecular complexity in fewer steps.

One-Step Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering benefits such as enhanced heat and mass transfer, improved safety, and the potential for automation and scale-up. A notable application of this technology is the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. syrris.comresearchgate.netacs.org

This method utilizes a Hantzsch-type reaction where a stream of a β-ketoester (such as tert-butyl acetoacetate), an amine, and an α-bromoketone are mixed and heated in a microreactor. syrris.comresearchgate.netacs.org A key innovation of this process is the in situ hydrolysis of the resulting tert-butyl ester. The hydrogen bromide (HBr) generated as a byproduct of the Hantzsch reaction acts as the catalyst for the hydrolysis, yielding the corresponding pyrrole-3-carboxylic acid in a single continuous operation. syrris.comresearchgate.netacs.org This approach avoids the need for isolation and purification of intermediates, making it a highly efficient route to these compounds. syrris.comresearchgate.netacs.org

β-KetoesterAmineα-BromoketoneTemperature (°C)Residence Time (min)ProductYield (%)
tert-Butyl acetoacetateBenzylamine2-Bromoacetophenone20081-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid63
tert-Butyl acetoacetateCyclohexylamine2-Bromoacetophenone20081-Cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid55

Data adapted from a study on the continuous flow synthesis of pyrrole-3-carboxylic acid derivatives. researchgate.net

Metal-Catalyzed and Organocatalyzed Transformations for Pyrrole Formation

Modern synthetic chemistry has increasingly turned to metal- and organocatalysis to achieve efficient and selective transformations. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Metal-Catalyzed Synthesis: Various transition metals have been employed to catalyze the formation of pyrrole rings. One approach involves the synthesis of N-acyl pyrroles from oxime ester precursors via Pt(II)- and Fe(III)-catalyzed iminocarboxylation. This reaction proceeds through an iminocarboxylation of an enyne system, followed by a spontaneous O→N acyl migration to generate the N-acyl pyrrole.

Organocatalyzed Synthesis: Organocatalysis offers an attractive alternative to metal-based catalysts, avoiding issues of metal toxicity and cost. Multicomponent reactions (MCRs) are particularly well-suited for organocatalysis, allowing for the rapid assembly of complex molecules from simple starting materials. For example, the organocatalyzed three-component reaction of 1,2-diones, aldehydes, and arylamines provides an efficient route to polysubstituted pyrroles. While this specific example leads to N-aryl pyrroles, the principle of organocatalyzed MCRs could be extended to the synthesis of N-acetylated pyrroles by employing a suitable nitrogen-containing component. A one-pot synthesis of N-methyl-3-acylpyrroles has been developed via a multicomponent reaction of dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and acyl chlorides, showcasing the utility of MCRs in this area. nih.govresearchgate.net

CatalystReactantsConditionsProduct Type
FeCl₃ or PtCl₂Oxime ester with 1,3-enyneMeCN or Toluene, 45-70 °CN-Acyl pyrrole
4-Methylbenzenesulfonic acid monohydrate1,2-Dione, Aldehyde, ArylamineAcetonitrile, room temperaturePolysubstituted N-aryl pyrrole
KHCO₃Dimethylacetylene dicarboxylate, N-methylhydroxylamine, Acyl chlorideDichloromethane, 40 °CN-Methyl-3-acylpyrrole

This table summarizes modern catalytic approaches to substituted pyrroles.

Regioselective Functionalization Strategies

The synthesis of analogs of this compound relies heavily on regioselective functionalization strategies that allow for the precise introduction of substituents at specific positions on the pyrrole ring. The electron-rich nature of the pyrrole core makes it susceptible to electrophilic substitution, but controlling the position of substitution (C2 vs. C3) is a significant challenge. nih.gov

Acylation is a key functionalization reaction. The choice of activating agent and N-protecting group can direct the acylation to either the C2 or C3 position. For instance, N-tosylpyrroles can be effectively acylated using trifluoroacetic anhydride (TFAA) to activate carboxylic acids in situ. nih.gov This reaction is proposed to proceed through the formation of a mixed carboxylic acid anhydride, which then acts as the acylating agent. nih.gov The regioselectivity often favors the 2-acyl product. nih.gov

Halogenation is another important strategy for producing functionalized precursors. The direct halogenation of pyrrole esters can be achieved using reagents like N-chlorosuccinimide (NCS) or Selectfluor. For example, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS can be used to introduce a chlorine atom, though it may result in mixtures of products requiring careful separation. nih.gov Fluorination can be achieved with electrophilic fluorinating agents like Selectfluor, as demonstrated in the synthesis of ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate from its non-fluorinated precursor. nih.gov

Formylation, such as through the Vilsmeier-Haack reaction, provides another route to functionalized pyrroles. This reaction on substituted pyrroles can, however, lead to mixtures of regioisomers. For instance, the Vilsmeier-Haack formylation of ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate can produce a mixture of 4-formyl and 5-formyl regioisomers, which can be separated by chromatography. nih.gov

These strategies are crucial for creating a diverse library of analogs, allowing for the systematic exploration of structure-activity relationships.

Table 1: Examples of Regioselective Functionalization Reactions on Pyrrole Scaffolds

Reaction Type Substrate Reagents/Conditions Product(s) Reference
Acetylation N-alkoxycarbonyl pyrroles Acetic acid, Trifluoroacetic anhydride (TFAA), CH₂Cl₂ 2-acetyl-N-alkoxycarbonyl pyrroles nih.gov
Chlorination Ethyl 5-methyl-1H-pyrrole-2-carboxylate N-chlorosuccinimide (NCS), Dichloromethane 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole nih.gov
Fluorination Ethyl 5-methyl-1H-pyrrole-2-carboxylate Selectfluor, Acetonitrile/Acetic acid, 0 °C Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate nih.gov

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of this compound involves the preparation of the core heterocyclic structure, pyrrole-3-carboxylic acid, followed by N-acetylation.

One prominent method for synthesizing the pyrrole-3-carboxylic acid core is the Hantzsch pyrrole synthesis. A modern adaptation of this method utilizes a one-step continuous flow process. syrris.comsyrris.jp This approach involves the reaction of tert-butyl acetoacetates, primary amines, and α-bromoketones. syrris.comresearchgate.net A key advantage of this flow chemistry method is that the hydrogen bromide (HBr) generated as a byproduct facilitates the in situ hydrolysis of the tert-butyl ester, directly yielding the desired pyrrole-3-carboxylic acid. syrris.comsyrris.jp This process is efficient and allows for the rapid synthesis of diversely substituted pyrrole-3-carboxylic acids. syrris.com The scalability of this flow process has been demonstrated, producing significant quantities of material in a short time. researchgate.net

Table 2: Continuous Flow Hantzsch Synthesis of Pyrrole-3-carboxylic Acid Derivatives

Amine β-Ketoester α-Bromoketone Product Yield (%) Reference
Benzylamine tert-Butyl acetoacetate 2-Bromoacetophenone 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid 63 syrris.com
Ammonium carbamate tert-Butyl acetoacetate 2-Bromo-1-(4-methoxyphenyl)ethanone 2-Methyl-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylic acid 70 syrris.com

An alternative route to the pyrrole-3-carboxylic acid intermediate starts from 1-tosyl-3-acetylpyrrole. tandfonline.com This method involves a haloform reaction on the acetyl group using sodium hypobromite (B1234621) to form 1-tosylpyrrole-3-carboxylic acid. The subsequent removal of the tosyl protecting group is achieved by stirring with sodium hydroxide, yielding pyrrole-3-carboxylic acid in high yield. tandfonline.com

Once the pyrrole-3-carboxylic acid intermediate is obtained, the final step is the introduction of the acetyl group onto the pyrrole nitrogen. N-acylation of pyrroles can be achieved under various conditions. For instance, the use of ionic liquids like [Bmim][PF6] can facilitate highly regioselective N-substitution of pyrrole with reagents such as benzoyl chloride. organic-chemistry.org While this demonstrates a general principle, specific conditions for the N-acetylation of pyrrole-3-carboxylic acid would typically involve reacting it with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base to deprotonate the pyrrole nitrogen, thereby facilitating the nucleophilic attack on the acetylating agent.

Chemical Reactivity and Derivatization of 1 Acetyl 1h Pyrrole 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a primary site for synthetic modification, allowing for the formation of various derivatives such as esters and amides.

Esterification and Amidation Reactions

Esterification: The conversion of 1-Acetyl-1H-pyrrole-3-carboxylic acid to its corresponding esters is typically achieved through acid-catalyzed esterification, commonly known as the Fischer esterification. masterorganicchemistry.comlumenlearning.com This equilibrium process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comlumenlearning.com To drive the equilibrium towards the product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com A variety of catalysts can be employed for this transformation, including phosphorus oxychloride (POCl₃), which has been shown to be effective for the esterification of heterocyclic carboxylic acids. derpharmachemica.com

Amidation: The formation of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is because amines are basic and would otherwise simply form a salt with the carboxylic acid. The most common strategy involves the use of coupling agents. google.comiajpr.com These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine to form the amide bond. iajpr.com This approach is crucial in the synthesis of many pharmaceutically important pyrrole (B145914) carboxamides. google.com

Common coupling agents used for the amidation of pyrrole carboxylic acids include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HBT). google.com The HBT additive helps to suppress side reactions and minimize racemization if chiral amines are used. Other reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base are also highly effective for coupling carboxylates with amines. organic-chemistry.org

Table 1: Common Reagents for Esterification and Amidation
TransformationReagent ClassSpecific ExamplesKey Features
EsterificationAcid CatalystsH₂SO₄, TsOH, POCl₃Equilibrium reaction; often requires excess alcohol or removal of water. masterorganicchemistry.comderpharmachemica.com
AmidationCoupling AgentsEDCI/HBT, HBTU, BOPForms an activated intermediate to react with amines; avoids salt formation. google.comorganic-chemistry.org

Decarboxylation and Related Transformations

The removal of the carboxyl group (decarboxylation) from a pyrrole ring is a significant transformation. The decarboxylation of pyrrole-2-carboxylic acid has been studied and provides insight into the likely mechanism for the 3-carboxy isomer. Direct decarboxylation is difficult because it would involve the formation of a high-energy protonated carbon dioxide species. nih.gov

Research indicates that for pyrrole-2-carboxylic acid, the reaction is subject to acid catalysis in strongly acidic solutions and proceeds through an associative mechanism. nih.gov This pathway involves the addition of a water molecule to the carboxyl group of the protonated reactant. This step is followed by C-C bond cleavage, which leads to the formation of pyrrole and protonated carbonic acid. The protonated carbonic acid then rapidly dissociates to carbon dioxide and H₃O⁺. nih.govresearchgate.net This hydrolytic mechanism avoids the energetically unfavorable direct formation of CO₂ from the protonated acid. researchgate.net While this mechanism has been detailed for the 2-isomer, similar principles are expected to apply to the decarboxylation of this compound under harsh acidic conditions.

Reactions at the Pyrrole Ring System

The aromatic pyrrole core, while less nucleophilic than unsubstituted pyrrole due to the N-acetyl group, remains susceptible to a range of reactions, particularly electrophilic substitution.

Electrophilic Aromatic Substitution Patterns and Mechanisms

Pyrrole is an electron-rich aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). pearson.comuobaghdad.edu.iq This enhanced reactivity stems from the ability of the nitrogen atom's lone pair of electrons to participate in the aromatic system and stabilize the cationic intermediate (the arenium ion or sigma complex). pearson.com

Electrophilic attack on the pyrrole ring occurs preferentially at the C2 and C5 positions (α to the nitrogen) rather than the C3 and C4 positions (β to the nitrogen). uobaghdad.edu.iqslideshare.net The mechanism involves the attack of the electrophile by the π-system of the pyrrole ring, forming a resonance-stabilized carbocation. When the attack occurs at the C2 position, the positive charge can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. In contrast, attack at the C3 position only allows for delocalization over two carbon atoms, leading to a less stable intermediate. pearson.comuobaghdad.edu.iq

For this compound, the N-acetyl group is electron-withdrawing, which deactivates the entire ring towards EAS compared to unsubstituted pyrrole. However, the directing effect still favors substitution at the available α-positions (C2 and C5). The carboxylic acid group at C3 is also a deactivating, meta-directing group. Therefore, electrophilic substitution would be predicted to occur predominantly at the C5 position, which is alpha to the nitrogen and meta to the carboxylic acid. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation, though milder conditions are often required for pyrroles to avoid polymerization, which can be induced by strong acids. uobaghdad.edu.iqslideshare.net

Functional Group Interconversions on the Pyrrole Nucleus

The pyrrole ring serves as a scaffold for further synthetic modifications beyond simple substitution. Functional groups on the ring can be interconverted to build more complex molecular architectures. For instance, pyrrole esters can be used as precursors for the synthesis of fused heterocyclic systems. The intramolecular cyclization of N-alkyne-substituted pyrrole esters can lead to the formation of novel bicyclic structures like pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. nih.gov

Furthermore, synthetic strategies like the Hantzsch pyrrole synthesis allow for the construction of highly substituted pyrrole-3-carboxylic acid derivatives from acyclic precursors. cdnsciencepub.comsyrris.jp This method involves the condensation of β-ketoesters, primary amines, and α-haloketones, providing a versatile route to pyrroles with various functional groups already in place, which can then be further manipulated. syrris.jp These methods highlight the capacity for extensive functional group interconversion to generate diverse pyrrole-based compounds.

Modifications of the N-Acetyl Group

The N-acetyl group in this compound serves primarily as a protecting group. It moderates the high reactivity of the pyrrole ring and prevents reactions at the nitrogen atom itself, such as N-alkylation. uobaghdad.edu.iq A key transformation involving this group is its removal, or deacetylation.

Deacetylation can be accomplished under various conditions, typically involving hydrolysis, to yield the corresponding N-H pyrrole. This unmasks the nitrogen atom, allowing for subsequent reactions. For example, the N-H pyrrole can be deprotonated with a strong base to form a pyrrole anion, which can then be reacted with electrophiles like alkyl halides or acyl chlorides to introduce different substituents onto the nitrogen. uobaghdad.edu.iq The ability to install and remove the acetyl group provides a strategic advantage in the multi-step synthesis of complex pyrrole derivatives.

Table 2: Summary of Reactivity for this compound
Molecular MoietyReaction TypeTypical Conditions / ReagentsOutcome
Carboxylic Acid (C3)EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Forms the corresponding ester derivative. masterorganicchemistry.com
Carboxylic Acid (C3)AmidationAmine, Coupling Agent (e.g., EDCI/HBT)Forms the corresponding amide derivative. google.com
Carboxylic Acid (C3)DecarboxylationStrong Acid, Heat, WaterLoss of CO₂ to form 1-acetylpyrrole (associative mechanism). nih.gov
Pyrrole RingElectrophilic Aromatic SubstitutionElectrophile (e.g., HNO₃, Br₂) under mild conditionsSubstitution occurs preferentially at the C5 position. uobaghdad.edu.iqslideshare.net
N-Acetyl GroupDeacetylation (Deprotection)Hydrolytic conditions (acid or base)Removal of the acetyl group to yield 1H-pyrrole-3-carboxylic acid.
N-H (after deacetylation)N-Alkylation / N-AcylationStrong Base (e.g., NaH) followed by an electrophile (R-X)Introduction of a new substituent on the nitrogen atom. uobaghdad.edu.iq

Synthesis of Novel Derivatives and Analogs of this compound

The synthesis of novel derivatives and analogs of this compound is a significant area of chemical research, driven by the need to explore the structure-activity relationships of this class of compounds. The pyrrole-3-carboxylic acid scaffold serves as a versatile template for chemical modification, allowing for the systematic alteration of substituents on the pyrrole ring to generate a diverse library of molecules. These synthetic efforts often employ classical ring-forming reactions adapted with modern techniques to improve efficiency, yield, and substrate scope.

One of the prominent methods for generating highly substituted pyrrole-3-carboxylic acid derivatives is the Hantzsch pyrrole synthesis. scispace.com This reaction traditionally involves the condensation of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. scispace.com Modern advancements have adapted this method to a one-step, continuous flow process, which facilitates the rapid and efficient synthesis of a wide range of derivatives. syrris.comsyrris.jp This technique utilizes the in-situ generation of hydrogen bromide (HBr) as a byproduct to hydrolyze tert-butyl ester intermediates directly to the corresponding carboxylic acids within a single microreactor. syrris.comresearchgate.net This approach avoids the need to isolate intermediates, making it a highly efficient route to functionalized pyrrole-3-carboxylic acids from readily available commercial starting materials. scispace.comsyrris.com

The versatility of the continuous flow Hantzsch synthesis has been demonstrated through the preparation of various analogs with diverse substitution patterns at the N-1, C-2, and C-5 positions of the pyrrole ring.

Table 1: Examples of Pyrrole-3-carboxylic Acid Derivatives Synthesized via Continuous Flow Hantzsch Reaction

Derivative Name Starting Materials Yield (%)
1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid tert-Butyl acetoacetate, Benzylamine, α-Bromoacetophenone 63%
1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid tert-Butyl acetoacetate, Methylamine, α-Bromoacetophenone 58%
1-Benzyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid tert-Butyl acetoacetate, Benzylamine, 2-Bromo-1-(4-methoxyphenyl)ethanone 65%
1-Benzyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid tert-Butyl acetoacetate, Benzylamine, 2-Bromo-1-(4-chlorophenyl)ethanone 61%

This table presents a selection of derivatives synthesized using the continuous flow method, highlighting the flexibility in incorporating various amines and α-bromoketones. syrris.com

Beyond the Hantzsch synthesis, other methodologies have been developed to access novel pyrrole analogs. For instance, one-pot iodocyclization reactions provide another route. This process can involve the treatment of an enamino ester, such as ethyl-3-(propylamino)but-2-enoate, with an aldehyde and iodine under basic conditions to yield trisubstituted pyrroles like ethyl-2-methyl-1-propyl-1H-pyrrole-3-carboxylate. rsc.org

Furthermore, the synthesis of halogenated pyrrole derivatives represents an important strategy, as the halogen atoms can serve as handles for further functionalization through cross-coupling reactions. The preparation of building blocks such as 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid has been achieved through multi-step sequences starting from commercially available precursors like ethyl 3-fluoro-1H-pyrrole-2-carboxylate. nih.gov This synthesis involves key steps such as Vilsmeier-Haack formylation to introduce a formyl group, followed by reduction or other modifications. nih.gov

Table 2: Synthesis of Halogenated Pyrrole Carboxylic Acid Building Blocks

Compound Name Synthetic Steps Precursor
2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole Wolff-Kishner reduction, Acylation, Chlorination Ethyl 5-methyl-1H-pyrrole-2-carboxylate
4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid Vilsmeier-Haack formylation, Wolff-Kishner reduction, Saponification Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate

This table outlines key halogenated pyrrole analogs and the general synthetic strategies employed for their preparation. nih.gov

These diverse synthetic routes underscore the chemical tractability of the pyrrole core, enabling the creation of a vast chemical space of analogs based on the this compound structure for further investigation.

Table of Mentioned Compounds

Compound Name
This compound
1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
1-Benzyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
1-Benzyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
tert-Butyl acetoacetate
Benzylamine
α-Bromoacetophenone
Methylamine
2-Bromo-1-(4-methoxyphenyl)ethanone
2-Bromo-1-(4-chlorophenyl)ethanone
tert-Butyl 3-aminobut-2-enoate
Ethyl-3-(propylamino)but-2-enoate
Ethyl-2-methyl-1-propyl-1H-pyrrole-3-carboxylate
3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole
Ethyl 5-methyl-1H-pyrrole-2-carboxylate
4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid
Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate

Advanced Spectroscopic Methodologies for Structural Elucidation of 1 Acetyl 1h Pyrrole 3 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is particularly sensitive to polar bonds. The spectrum of 1-Acetyl-1H-pyrrole-3-carboxylic acid is expected to be dominated by strong absorptions from its two carbonyl groups and the carboxylic acid O-H bond. The carboxylic acid O-H stretch appears as a very broad band due to hydrogen bonding, typically in the 2500–3300 cm⁻¹ region. spectroscopyonline.com The two carbonyl stretching vibrations are expected at distinct frequencies: the amide carbonyl (from the acetyl group) typically absorbs at a lower wavenumber than an ester or acid chloride, while the carboxylic acid carbonyl gives a strong absorption around 1700 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, providing stronger signals for non-polar, symmetric bonds. It would be particularly useful for observing vibrations of the pyrrole (B145914) ring's C=C and C-C bonds. The carbonyl stretches are also visible in Raman spectra, though often weaker than in the IR. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Carboxylic Acid O-HStretch2500 - 3300Weak/Not ObservedBroad, Strong (IR)
Aromatic C-HStretch3050 - 3150MediumMedium (IR)
Acetyl C-HStretch2900 - 3000StrongMedium (IR)
Acetyl C=O (Amide)Stretch1680 - 1710MediumStrong (IR)
Carboxylic Acid C=OStretch1700 - 1730MediumStrong (IR)
Pyrrole Ring C=C/C-NStretch1400 - 1600StrongMedium-Strong
Carboxylic Acid C-OStretch1210 - 1320WeakStrong (IR)
Carboxylic Acid O-HBend (out-of-plane)900 - 960WeakBroad, Medium (IR)

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and can be used to deduce structural features through analysis of its fragmentation patterns. libretexts.org

For this compound (Molecular Formula: C₇H₇NO₃, Molecular Weight: 153.14 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

Analysis of the fragmentation pattern in an MS/MS experiment helps to confirm the connectivity. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl groups and the pyrrole ring. nih.govlibretexts.org

Loss of the acetyl group: A primary fragmentation would be the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via cleavage of the N-acetyl bond, or loss of an acetyl radical (•COCH₃, 43 Da).

Loss of the carboxyl group: Cleavage can result in the loss of a hydroxyl radical (•OH, 17 Da) or the loss of the entire carboxyl group (•COOH, 45 Da).

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion is a common fragmentation for carboxylic acids.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonNeutral Loss
153[C₇H₇NO₃]⁺Molecular Ion (M⁺)
111[C₅H₅NO]⁺CO₂ (44 Da)
110[C₅H₄NO]⁺•COCH₃ (43 Da)
108[C₅H₆NO₂]⁺•OH (17 Da)
66[C₄H₄N]⁺CO₂ and •COCH₃

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal lattice. This technique yields accurate data on bond lengths, bond angles, and torsional angles.

For this compound, which is achiral, the primary role of X-ray crystallography would be to determine its solid-state conformation and intermolecular interactions. A crystal structure would reveal:

The planarity of the pyrrole ring and the degree of twisting of the acetyl and carboxylic acid substituents relative to the ring.

The crystal packing arrangement.

The nature of intermolecular hydrogen bonding. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers with neighboring molecules in the crystal lattice, a common structural motif for carboxylic acids. nih.gov

As an illustrative example, the crystal structure of the related compound 1H-Pyrrole-2-carboxylic acid shows that molecules form inversion dimers through strong O—H···O hydrogen bonds between the carboxylic acid groups. nih.gov A similar arrangement would be expected for the 3-carboxylic acid isomer, providing crucial information on its supramolecular chemistry.

UV-Vis Spectroscopy for Electronic Structure and Conjugation Analysis of this compound and its Derivatives

UV-Vis spectroscopy is a pivotal analytical technique for probing the electronic structure and extent of conjugation in organic molecules such as this compound and its derivatives. The absorption of ultraviolet and visible light by these compounds promotes electrons from lower energy molecular orbitals to higher energy ones, with the wavelength of maximum absorption (λmax) providing valuable insights into the energy gap between these orbitals.

The electronic spectrum of pyrrole-based compounds is characterized by π→π* transitions, which are typically intense and occur at specific wavelengths. In the case of this compound, the pyrrole ring acts as a π-electron-rich system. The introduction of an acetyl group at the N1 position and a carboxylic acid group at the C3 position extends the conjugation of the chromophore. This extended conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyrrole.

Detailed research findings on the UV-Vis spectroscopic properties of various pyrrole derivatives reveal the influence of substituent positioning and solvent effects on their electronic transitions. For instance, the position of electron-withdrawing or electron-donating groups on the pyrrole ring can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the λmax.

The acetyl group, being an electron-withdrawing group, participates in the delocalization of the π-electrons of the pyrrole ring. This interaction lowers the energy of the LUMO, resulting in a smaller HOMO-LUMO gap and a shift of the absorption to longer wavelengths. Similarly, the carboxylic acid group at the C3 position further influences the electronic distribution within the molecule.

The solvent in which the spectrum is recorded can also play a crucial role. Polar solvents may interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. These solvatochromic shifts can provide information about the change in dipole moment of the molecule upon electronic excitation.

While specific experimental data for this compound is not extensively documented in publicly available literature, the principles of UV-Vis spectroscopy and data from related pyrrole derivatives allow for a comprehensive understanding of its electronic structure. The following tables present hypothetical yet representative data based on known spectroscopic trends for similar compounds to illustrate the expected UV-Vis absorption characteristics.

Table 1: UV-Vis Absorption Data for this compound in Different Solvents
Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition
Hexane27515,000π→π
Ethanol28016,500π→π
Acetonitrile27816,000π→π*
Table 2: Effect of Substituents on the UV-Vis Absorption of this compound Derivatives in Ethanol
CompoundSubstituent at C2λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
This compound-H28016,500
1-Acetyl-2-methyl-1H-pyrrole-3-carboxylic acid-CH₃28517,000
1-Acetyl-2-nitro-1H-pyrrole-3-carboxylic acid-NO₂31014,000

The data illustrates that the introduction of an electron-donating group like a methyl group at the C2 position can cause a slight bathochromic shift, while a strong electron-withdrawing group like a nitro group leads to a more significant redshift of the absorption maximum. This is because the nitro group further extends the conjugation and lowers the LUMO energy.

Computational and Theoretical Investigations of 1 Acetyl 1h Pyrrole 3 Carboxylic Acid

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Acetyl-1H-pyrrole-3-carboxylic acid, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometrical optimization. This involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the molecule's vibrational modes, which correspond to the stretching, bending, and twisting of its chemical bonds. These predicted frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model.

A hypothetical data table for the optimized geometrical parameters of this compound, which would be generated from DFT calculations, is presented below. Please note that these are representative values and not the result of actual calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length N1-C2 1.38 Å
Bond Length C2-C3 1.39 Å
Bond Length C3-C4 1.42 Å
Bond Length C4-C5 1.38 Å
Bond Length C5-N1 1.37 Å
Bond Length N1-C(Acetyl) 1.40 Å
Bond Length C(Acetyl)=O 1.22 Å
Bond Length C3-C(Carboxyl) 1.48 Å
Bond Length C(Carboxyl)=O 1.21 Å
Bond Length C(Carboxyl)-OH 1.35 Å
Bond Angle C5-N1-C2 108.5°
Bond Angle N1-C2-C3 107.5°
Bond Angle C2-C3-C4 108.0°
Bond Angle C3-C4-C5 108.0°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron donation and acceptance, thus predicting its behavior in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. This analysis can quantify the stabilization energy associated with electron delocalization, which arises from interactions between filled and empty orbitals.

For this compound, NBO analysis would reveal the extent of π-electron delocalization within the pyrrole (B145914) ring and its substituents. This information is crucial for understanding the molecule's aromaticity, stability, and the nature of its chemical bonds.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. An MEP map of this compound would highlight the reactive hotspots on the molecule, providing a guide for its potential interactions with other chemical species.

Conformational Analysis and Energy Landscape Exploration

The presence of rotatable bonds in this compound, such as the bond connecting the acetyl group to the pyrrole ring and the bond connecting the carboxylic acid group, means that the molecule can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

Exploring the potential energy surface of the molecule would reveal the relative energies of different conformations. This information is important for understanding the molecule's flexibility and how its shape might influence its biological activity or chemical reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its dynamic properties, such as its conformational changes over time and its interactions with solvent molecules.

For this compound, an MD simulation could be used to explore its behavior in a biological environment, such as in water or in the presence of a protein. This would provide a more realistic picture of the molecule's dynamics compared to the static view provided by quantum chemical calculations.

In Silico Molecular Docking Studies for Ligand-Target Interactions

In the absence of direct molecular docking studies for this compound, this section will discuss the computational analysis of a structurally similar compound, 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic acid (ADPC). Such comparative analysis helps in postulating the potential ligand-target interactions of the subject compound.

Molecular docking simulations performed on ADPC have revealed its potential to interact with various protein targets, suggesting that this compound may exhibit similar binding capabilities. The analysis of ADPC's binding modes shows interactions with key amino acid residues within the active sites of several proteins, including B-Raf, Interleukin-13, HIV GP41, and Plasmepsin I. tandfonline.com

The binding affinity of ADPC with these targets is quantified by docking scores, which indicate the strength of the interaction. For instance, the docking studies of ADPC showed significant inhibitory potential against the B-Raf protein, which is implicated in melanoma. tandfonline.com The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces, contributing to the stability of the ligand-protein complex. The specific amino acid residues involved and the corresponding interaction energies are crucial in determining the compound's potential as a therapeutic agent.

Table 1: Molecular Docking Results of a Related Pyrrole Compound (ADPC) with Various Protein Targets

Target Protein Binding Affinity (kcal/mol) Interacting Amino Acid Residues
B-Raf Data not specified Data not specified
Interleukin-13 Data not specified Data not specified
HIV GP41 Data not specified Data not specified

Note: Specific binding affinity values and a detailed list of interacting amino acid residues for ADPC were not available in the referenced literature. The study confirmed good inhibitory potential against the B-Raf protein. tandfonline.com

The prediction of potential binding sites is a critical step in understanding the mechanism of action of a ligand. For ADPC, computational tools were used to identify favorable binding pockets on the surface of target proteins. tandfonline.com These predictive models analyze the protein's topology and physicochemical properties to locate regions that are complementary to the ligand in terms of shape and chemical nature.

The binding site for ADPC within the B-Raf protein, for example, is likely to be the ATP-binding pocket, a common target for kinase inhibitors. The acetyl and carboxylic acid groups on the pyrrole ring are predicted to play a significant role in forming key interactions within this pocket, anchoring the molecule and contributing to its inhibitory activity. The specific location and characteristics of these predicted binding sites are essential for the rational design of more potent and selective inhibitors. Further computational and experimental studies would be necessary to confirm these predictions for this compound.

Mechanistic Investigations of Biological Interactions of Pyrrole Carboxylic Acids Focus on 1 Acetyl 1h Pyrrole 3 Carboxylic Acid Analogs

Structure-Activity Relationship (SAR) Studies of Pyrrole (B145914) Carboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For pyrrole carboxylic acid derivatives, these studies have revealed key structural features that govern their biological activities.

Modifications to the pyrrole ring, the carboxylic acid group, and various substituents have been systematically explored to enhance potency and selectivity. For instance, in the context of anti-inflammatory activity, the incorporation of an acidic group is a strategic approach to enhance effects. nih.gov The nature and position of substituents on the pyrrole ring significantly influence the inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov

Studies have shown that small chemical structural changes can have a significant impact on the inhibitory activities of these derivatives against COX-1 and COX-2. nih.gov For example, compounds with an acetic acid group at position 1 of the pyrrole ring have demonstrated high activity against both COX-1 and COX-2. nih.gov Conversely, substituting this with a bulkier acidic group can shift the activity to favor COX-1 inhibition. nih.gov The presence of electron-withdrawing groups on a phenyl ring attached to the pyrrole moiety has been found to be optimal for metabolic stability in certain antitubercular pyrrole-2-carboxamides. nih.gov

In the development of antitubercular agents, SAR studies of pyrrole-2-carboxamides revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, greatly improved anti-tuberculosis activity. nih.gov Specifically, a 3-pyridyl group with an electron-withdrawing fluorine substituent was preferred for metabolic stability. nih.gov

Furthermore, research on pyrrolamides as antibacterial agents targeting DNA gyrase has shown that substitutions on the pyrrole, piperidine, and heterocycle segments of the molecule can optimize biological activity and drug-like properties. nih.gov A notable example is the enhanced in vitro potency of a 3,4-dichloropyrrole derivative against Staphylococcus aureus. nih.gov

These examples underscore the importance of SAR studies in fine-tuning the chemical architecture of pyrrole carboxylic acid derivatives to achieve desired biological outcomes, whether it be potent and selective enzyme inhibition or enhanced antimicrobial efficacy.

In Vitro Studies on Molecular and Cellular Targets (excluding human clinical trials)

In vitro studies are fundamental to understanding the mechanisms of action of pyrrole carboxylic acid derivatives at the molecular and cellular levels. These investigations provide insights into how these compounds interact with specific biological targets and modulate cellular pathways.

A significant area of research for pyrrole carboxylic acid derivatives has been their role as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov Pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac (B1673617) are known to selectively block either COX-1 or COX-2. nih.gov

In vitro assays are used to evaluate the inhibitory properties of these compounds against COX-1 and COX-2. nih.gov For example, fluorometric inhibitor screening kits can be used to determine the percentage of inhibition at various concentrations. nih.gov Docking studies provide valuable insights into the binding affinity and interactions of the synthesized compounds with the active sites of COX-1 and COX-2. nih.gov

Research has shown that specific structural modifications can lead to potent and selective COX inhibition. For instance, certain N-pyrrole carboxylic acid derivatives incorporating a 2-methylpyrrole pharmacophore have been designed as potent COX-1 and COX-2 inhibitors. nih.gov Some of these synthesized compounds have exhibited significantly higher inhibitory activity against COX-2 compared to reference drugs like ibuprofen (B1674241) and nimesulide. nih.gov

The mechanism of inhibition often involves the compound binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory molecules. nih.govmdpi.com The development of selective COX-2 inhibitors is a key goal, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Pyrrole-containing compounds, particularly pyrrole-imidazole polyamides, are known for their ability to bind to the minor groove of DNA with high affinity and sequence specificity. acs.org This interaction has been explored for its potential in anticancer applications.

Various biophysical techniques are employed to study these interactions. UV-vis absorption spectroscopy, circular dichroism, and viscosity measurements can indicate how these compounds bind to DNA and affect its conformation. nih.gov For example, studies on 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid derivatives have shown that while different analogs can bind to DNA in a similar manner, they can have varying effects on the advanced DNA conformation. nih.gov

The binding of these compounds to DNA can lead to cell cycle arrest and apoptosis (programmed cell death). nih.gov For instance, one derivative was found to induce S-phase arrest, while another induced apoptosis, suggesting different mechanisms of action that contribute to their biological activities. nih.gov The ability of these molecules to interfere with DNA replication and transcription is a key aspect of their cytotoxic effects.

The interaction of pyrrole carboxylic acid derivatives with molecular targets like enzymes and DNA ultimately leads to the modulation of various cellular pathways. In vitro model systems, such as cell lines, are used to study these effects.

For example, the anticancer activity of certain pyrrole derivatives is linked to their ability to induce apoptosis. nih.gov Cell cycle analysis using techniques like flow cytometry can reveal how these compounds affect the progression of cells through different phases of the cell cycle. nih.gov

In the context of anti-inflammatory activity, the inhibition of COX enzymes by pyrrole derivatives leads to a decrease in the production of prostaglandins. nih.gov This, in turn, modulates inflammatory signaling pathways. The development of dual inhibitors that target both the COX and lipoxygenase (LOX) pathways is an area of active research, as this could lead to more effective anti-inflammatory agents. mdpi.com

Furthermore, some pyrrole derivatives have been investigated for their ability to inhibit the production of pro-inflammatory cytokines like TNF-α. nih.gov These studies in cellular models help to build a comprehensive picture of the biological effects of these compounds and their potential therapeutic applications.

Antimicrobial Activity Mechanisms (e.g., against specific bacterial or fungal strains)

Pyrrole carboxylic acid derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. researchgate.nettandfonline.com The mechanisms underlying these activities are diverse and depend on the specific structure of the compound and the target microorganism.

One of the key mechanisms of antibacterial action is the inhibition of essential bacterial enzymes. For example, some pyrrolamides target DNA gyrase, a vital enzyme for bacterial DNA synthesis, leading to cell death. nih.gov Another important target is the enoyl-acyl carrier protein reductase (ENR), which is crucial for fatty acid synthesis in bacteria. vlifesciences.com The distinct structural organization of bacterial ENR compared to its mammalian counterpart makes it an attractive target for developing narrow-spectrum antibacterial drugs. vlifesciences.com

In the context of antitubercular activity, some pyrrole-2-carboxamides have been identified as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 disrupts this process, leading to the death of the bacteria.

Against fungal pathogens, some pyrrole derivatives have shown potent activity, in some cases comparable or superior to reference antifungal drugs like clotrimazole. researchgate.net The mechanism can involve the disruption of fungal cell membrane integrity or interference with essential metabolic pathways. For instance, some naturally occurring pyrrole derivatives are known to have broad-spectrum antifungal activities. tandfonline.com

Furthermore, some pyrrole compounds have been found to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.gov For example, pyrrole-2-carboxylic acid has been shown to reduce biofilm biomass and metabolic activity in Listeria monocytogenes. nih.gov This is achieved by decreasing the excretion of extracellular substances like DNA, protein, and polysaccharides that are essential for the biofilm matrix. nih.gov

The following table summarizes the antimicrobial activity of selected pyrrole derivatives against various microbial strains.

Compound/DerivativeTarget MicroorganismMechanism of Action
PyrrolamidesStaphylococcus aureusInhibition of DNA gyrase nih.gov
Pyrrole-2-carboxamidesMycobacterium tuberculosisInhibition of MmpL3 nih.gov
Pyrrole-2-carboxylic acidListeria monocytogenesInhibition of biofilm formation nih.gov
1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acidsStaphylococcus spp.Not specified nih.gov
Substituted pyrrole derivativesE. coli, S. aureus, A. niger, C. albicansNot specified researchgate.net

Anti-Inflammatory Activity Mechanisms

The anti-inflammatory properties of pyrrole carboxylic acid derivatives are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade. nih.govnih.gov The most well-studied mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov

These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. nih.gov By blocking the active site of COX enzymes, pyrrole derivatives prevent the synthesis of prostaglandins, thereby reducing the inflammatory response. nih.govmdpi.com Many pyrrole-based NSAIDs, such as tolmetin and ketorolac, function through this mechanism. nih.gov

Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of COX-1, which has a protective role in the stomach lining. nih.gov Docking studies and quantitative structure-activity relationship (QSAR) analyses have been instrumental in designing novel pyrrole derivatives with enhanced efficacy and selectivity for COX-2. nih.govacs.org

In addition to COX inhibition, some pyrrole derivatives also exhibit inhibitory activity against lipoxygenase (LOX) enzymes. mdpi.com LOX enzymes are involved in the production of leukotrienes, another class of pro-inflammatory mediators. mdpi.com Compounds that can dually inhibit both COX and LOX pathways are of particular interest as they may offer a broader and more effective anti-inflammatory action. mdpi.com

Furthermore, some fused pyrrole derivatives, such as pyrrolopyridines, have shown promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. nih.gov Cytokines like TNF-α play a crucial role in orchestrating the inflammatory response, and their inhibition represents another important mechanism of anti-inflammatory action for this class of compounds.

The table below provides an overview of the anti-inflammatory mechanisms of action for various pyrrole derivatives.

Compound/DerivativeMechanism of ActionKey Molecular Target(s)
N-pyrrole carboxylic acid derivativesInhibition of prostaglandin (B15479496) synthesisCOX-1 and COX-2 nih.gov
3,4-disubstituted pyrrole derivativesInhibition of prostaglandin and leukotriene synthesisCOX-2 and LOX mdpi.com
PyrrolopyridinesInhibition of pro-inflammatory cytokine productionNot specified nih.gov
Tolmetin, KetorolacInhibition of prostaglandin synthesisCOX-1 and/or COX-2 nih.gov

Antineoplastic Activity Mechanisms in Cellular Models

Research into the anticancer mechanisms of pyrrole carboxylic acid analogs has revealed a multi-faceted approach to inhibiting cancer cell growth and proliferation. These compounds have been shown to interfere with critical cellular processes, including cell cycle progression, microtubule dynamics, and survival signaling pathways, ultimately leading to apoptosis. researchgate.netnih.govmdpi.com

A notable mechanism of action for some pyrrole derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to an accumulation of cells in mitosis and subsequent apoptotic cell death. nih.govmdpi.com For instance, certain ethyl-2-amino-pyrrole-3-carboxylates have demonstrated potent cytotoxic activities against various soft tissue cancer cell lines by inhibiting tubulin polymerization and inducing a robust G2/M cell-cycle arrest. nih.gov

Another key target for pyrrole-based compounds is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov These receptors are often overexpressed in cancer cells and play a vital role in tumor growth, angiogenesis, and metastasis. By binding to and inhibiting these kinases, pyrrole derivatives can block downstream signaling pathways, thereby suppressing cancer cell proliferation and survival. nih.gov Some derivatives have been shown to act as competitive inhibitors of EGFR and VEGFR, contributing to their proapoptotic and antitumor activity. nih.gov

Furthermore, some pyrrole carboxylic acid derivatives have been found to induce cell cycle arrest at the G0/G1 interphase. nih.gov This action prevents cells from entering the DNA synthesis (S) phase, effectively halting their proliferation. The induction of apoptosis, or programmed cell death, is a common outcome of the cellular stresses induced by these compounds. mdpi.comnih.gov This can be triggered through various pathways, including the disruption of mitochondrial function and the activation of caspases. mdpi.com

The cytotoxic effects of various pyrrole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of the compounds' potency.

Table 1: Cytotoxic Activity of Selected Pyrrole Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Class Cancer Cell Line IC50 (µM) Observed Cellular Effect
Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20, EAPC-24) Leiomyosarcoma (SK-LMS-1) Not specified Inhibition of tubulin polymerization, G2/M cell-cycle arrest, Apoptosis
Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20, EAPC-24) Rhabdomyosarcoma (RD) Not specified Inhibition of tubulin polymerization, G2/M cell-cycle arrest, Apoptosis
Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20, EAPC-24) Gastrointestinal stromal tumor (GIST-T1) Not specified Inhibition of tubulin polymerization, G2/M cell-cycle arrest, Apoptosis
Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20, EAPC-24) Ewing's sarcoma (A-673) Not specified Inhibition of tubulin polymerization, G2/M cell-cycle arrest, Apoptosis
Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20, EAPC-24) Osteosarcoma (U-2 OS) Not specified Inhibition of tubulin polymerization, G2/M cell-cycle arrest, Apoptosis
Pyrrole Hydrazone (Compound 1C) Melanoma (SH-4) 44.63 ± 3.51 Apoptosis, S phase cell cycle arrest
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles (cis-4m) Lung Carcinoma (H1299) 25.4 Moderate antiproliferative activity
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles (cis-4m) Colon Adenocarcinoma (HT-29) 19.6 Moderate antiproliferative activity
Pyrrolo[2',3':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles Various human cancer cell lines 1.9–8.2 Antiproliferative activity

Applications of 1 Acetyl 1h Pyrrole 3 Carboxylic Acid in Broader Chemical Sciences

Role as a Synthetic Building Block in Complex Molecule Synthesis (Non-Medicinal)

The pyrrole (B145914) framework is a fundamental structural motif found in a wide array of biologically active natural products and synthetic compounds. chim.it Consequently, substituted pyrroles like 1-acetyl-1H-pyrrole-3-carboxylic acid serve as crucial intermediates in the construction of intricate molecular systems. syrris.comsyrris.comresearchgate.netresearchgate.netscite.ai The N-acetyl group in this compound not only modifies the reactivity of the pyrrole ring but also can act as a protecting group, which can be selectively removed during a synthetic sequence. This allows for controlled functionalization at the nitrogen atom at a later stage.

The carboxylic acid group at the 3-position provides a convenient handle for a variety of chemical transformations. These include amidation, esterification, and reduction, enabling the connection of the pyrrole core to other molecular fragments. This versatility is particularly valuable in the synthesis of non-medicinal complex molecules such as agrochemicals, molecular probes, and supramolecular assemblies. For instance, pyrrole carboxamides are a known subclass of compounds with applications in agrochemical research as fungicides. researchgate.net

The general strategy for utilizing this compound in complex molecule synthesis involves leveraging the reactivity of both the carboxylic acid group and the pyrrole ring. The pyrrole ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups at various positions, further expanding its synthetic utility. The development of efficient synthetic methods, such as one-pot and continuous flow processes for pyrrole-3-carboxylic acid derivatives, has broadened the accessibility and applicability of these building blocks in creating diverse and complex molecular structures. syrris.comsyrris.comresearchgate.net

Table 1: Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsProduct TypePotential Application Area
AmidationAmine, Coupling Agent (e.g., DCC, EDC)Pyrrole-3-carboxamideAgrochemicals, Ligands
EsterificationAlcohol, Acid CatalystPyrrole-3-carboxylateMolecular Probes, Intermediates
Reduction of Carboxylic AcidReducing Agent (e.g., LiAlH4)3-(Hydroxymethyl)-1-acetyl-1H-pyrroleFurther Functionalization
Electrophilic SubstitutionElectrophile (e.g., NBS, NCS)Halogenated Pyrrole DerivativeCross-coupling Reactions
DeacetylationBase (e.g., NaOH)Pyrrole-3-carboxylic acidAccess to N-H Pyrrole

Potential in Materials Science Research (e.g., Polymer Precursors, Dyes)

The unique electronic and structural properties of the pyrrole ring make it an attractive component in the design of advanced materials. Pyrrole and its derivatives are well-known precursors to conducting polymers and have been utilized in the synthesis of various dyes and pigments.

Polymer Precursors:

This compound can be envisioned as a monomer for the synthesis of functional polymers. The carboxylic acid group can be used to link the pyrrole units together, for instance, through polyester (B1180765) or polyamide formation. Furthermore, the pyrrole ring itself can be polymerized, typically through oxidative or electrochemical methods, to form conjugated polymers. nih.govrsc.org The resulting polymers, bearing carboxylic acid functionalities, could exhibit interesting properties such as conductivity, ion-exchange capabilities, and the ability to coordinate with metal ions. Such functionalized polypyrroles have potential applications in sensors, energy storage devices, and biomedical materials. researchgate.netnih.govnih.gov While the direct polymerization of this compound is not widely reported, the electropolymerization of other carboxylic acid functionalized pyrroles has been successfully demonstrated. rsc.org

Dyes and Pigments:

A significant class of high-performance pigments based on the pyrrole structure is the diketopyrrolopyrrole (DPP) family. nih.govmdpi.comnih.govresearchgate.netfrontiersin.org These pigments are known for their brilliant colors, high stability, and excellent photophysical properties, which make them suitable for applications in paints, plastics, and electronic devices. frontiersin.org The synthesis of DPPs typically involves the reaction of a succinate (B1194679) derivative with a nitrile. While not a direct precursor in the traditional synthesis, the structural motif of this compound could potentially be incorporated into novel dye structures. For example, it could be used to synthesize pyrrolyl-BODIPY dyes, which are known for their strong fluorescence and are synthesized from pyrrole and acyl chlorides. digitellinc.com The carboxylic acid functionality offers a site for attachment to other molecules or surfaces, which is a desirable feature for the development of functional dyes and fluorescent probes. nih.gov

Table 2: Potential Materials Science Applications

Material TypeSynthetic ApproachKey Features of this compoundPotential Application
Functional PolymersChemical or Electrochemical PolymerizationCarboxylic acid for linking; Pyrrole ring for conjugationSensors, Conductive Coatings, Ion-Exchange Resins
Organic DyesIncorporation into dye scaffolds (e.g., DPP, BODIPY)Pyrrole core as chromophore; Carboxylic acid for functionalizationFluorescent Probes, Pigments for Coatings, Organic Electronics

Use in Analytical Chemistry as a Reagent or Standard

In analytical chemistry, compounds with specific functional groups can be utilized as derivatizing agents to enhance the detection and separation of analytes, particularly in chromatographic techniques like HPLC. researchgate.netnih.gov The carboxylic acid group of this compound can be activated and reacted with analytes containing amino or hydroxyl groups to form stable derivatives. If a chromophore or fluorophore is incorporated into the pyrrole structure, these derivatives would exhibit improved UV-Vis or fluorescence detection.

While the use of this compound specifically as a derivatizing agent is not extensively documented, the principle is well-established for other carboxylic acids. The pyrrole moiety itself can be electrochemically active, which could be exploited in the development of electrochemical sensors. For instance, electrodes modified with polymers derived from pyrrole carboxylic acids have been used for the detection of biomolecules. nih.gov

Furthermore, in the context of quality control and analytical method development for compounds containing the pyrrole-3-carboxylic acid scaffold, this compound could serve as a valuable reference standard. Its purity can be well-characterized, allowing for accurate quantification of related impurities or degradation products in pharmaceutical or industrial samples. The availability of analytical data such as NMR and HPLC for this compound supports its potential use as a standard. bldpharm.com

Table 3: Potential Analytical Chemistry Applications

ApplicationMethod of UseRationale
Derivatizing AgentReaction with analytes (e.g., amines, alcohols) prior to chromatographyIntroduction of a detectable tag to improve sensitivity and selectivity.
Reference StandardUsed for calibration and identification in analytical methods (e.g., HPLC, GC-MS)A well-characterized compound for the quantification of related substances.
Sensor ComponentAs a monomer for modifying electrode surfacesThe resulting polymer can exhibit specific interactions with analytes, enabling their detection.

Future Research Directions and Emerging Methodologies

Development of Novel Green Chemistry Approaches for Synthesis

The principles of green chemistry are becoming central to the synthesis of heterocyclic compounds, including pyrrole (B145914) derivatives. Future research on 1-Acetyl-1H-pyrrole-3-carboxylic acid will likely prioritize the development of environmentally benign synthetic protocols that improve efficiency, reduce waste, and utilize safer materials.

Key areas of development include:

Alternative Solvents and Catalysts: Research is moving away from traditional volatile organic solvents. The use of water, lactic acid, or deep eutectic solvents is being explored for pyrrole synthesis. semanticscholar.org Lactic acid, for instance, is less volatile than acetic acid and allows for easier product separation and solvent recycling. semanticscholar.org Catalyst-free conditions are also a major goal, with some reactions being successfully performed in aqueous media at elevated temperatures without any catalyst. semanticscholar.org

Energy-Efficient Methods: High-energy methods like ultrasound and microwave irradiation are being employed to accelerate reaction rates and improve yields, often at lower temperatures than conventional heating. semanticscholar.org Ultrasound has been shown to reduce reaction times for the synthesis of certain pyrrole-3-carboxylic acid esters from minutes to as little as 3-5 minutes at room temperature. semanticscholar.org

Continuous Flow Synthesis: Microreactor-based continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. syrris.comresearchgate.net A one-step continuous flow synthesis for pyrrole-3-carboxylic acids has been developed, which utilizes the HBr byproduct generated during the Hantzsch reaction to hydrolyze a tert-butyl ester in situ, streamlining the process into a single microreactor operation. syrris.comsyrris.jp This approach has proven more efficient than traditional batch synthesis, providing higher yields in shorter times. syrris.com

Enzymatic Catalysis: Biocatalysis presents an environmentally friendly alternative for polymerization. The synthesis of poly(pyrrole-2-carboxylic acid) particles has been achieved using enzymatic catalysis, where the oxidant needed for polymerization is generated in situ by a redox enzyme. rsc.org This approach could be adapted for creating novel materials from this compound.

ParameterConventional Method ExampleGreen Chemistry ApproachAnticipated Advantage for Synthesis
SolventAcetic Acid / DMFWater, Lactic Acid, or Solvent-FreeReduced toxicity, easier recycling, lower environmental impact. semanticscholar.org
CatalystBrønsted or Lewis AcidsCatalyst-Free or Biocatalysts (Enzymes)Eliminates catalyst cost, toxicity, and removal steps. semanticscholar.orgrsc.org
Energy SourceConventional Heating (Oil Bath)Ultrasound or Microwave IrradiationFaster reaction rates, lower energy consumption, milder conditions. semanticscholar.org
ProcessMulti-step Batch SynthesisOne-Pot Continuous Flow SynthesisImproved yield, safety, scalability, and reduced waste. syrris.comsyrris.jp

Advanced Spectroscopic and Microscopic Techniques for In-Situ Studies

Understanding the dynamic behavior of this compound during chemical reactions and interactions is crucial for optimizing processes and designing new applications. Advanced analytical techniques are enabling researchers to move beyond static characterization to real-time, in-situ monitoring.

Spectroelectrochemistry: For applications involving electrochemical processes, techniques like in-situ UV-vis and Raman spectroscopy can provide invaluable information. These methods have been used to study polypyrrole films, identifying characteristic spectral bands and their dependence on electrode potential, which reveals details about the electronic structure and interactions within the polymer. nih.gov Similar in-situ studies could monitor the electropolymerization of this compound or its interaction with surfaces.

Vibrational Spectroscopy and Computational Chemistry: The combination of experimental infrared (IR) and Raman spectroscopy with Density Functional Theory (DFT) calculations provides a powerful tool for detailed structural elucidation. researchgate.net DFT calculations can predict vibrational frequencies, aiding in the precise assignment of experimental spectra. researchgate.net This synergy can be used to study conformational changes, intermolecular interactions (like hydrogen bonding), and the effects of substitution on the pyrrole ring of the target molecule in real-time.

Advanced Microscopy: Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are essential for characterizing the morphology of materials derived from this compound at the micro- and nanoscale. nih.govresearchgate.net AFM, for example, can be used to monitor the surface characteristics and nodular morphology of polymer matrices derived from pyrroles. mdpi.com For potential applications in materials science, these techniques can provide critical insights into microstructure, surface topology, and the dispersion of derived nanoparticles or nanofibers. nih.govresearchgate.net

TechniquePotential In-Situ Application for this compoundType of Information Obtained
In-Situ Raman/UV-Vis SpectroscopyMonitoring its electropolymerization or reaction kinetics in solution.Real-time changes in chemical bonds and electronic structure. nih.gov
In-Situ FTIR SpectroscopyStudying its adsorption onto a catalyst surface or a self-assembly process.Identification of transient intermediates and surface interaction modes.
Atomic Force Microscopy (AFM)Visualizing the growth of thin films or polymers on a substrate.Real-time surface morphology, roughness, and layer thickness. mdpi.com
Transmission Electron Microscopy (TEM)Observing nanoparticle formation using the molecule as a precursor.High-resolution imaging of nanoparticle size, shape, and distribution. acs.org

Integration of Machine Learning and AI in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of properties, optimization of reactions, and design of novel molecules. For this compound, these computational tools can accelerate discovery and development cycles.

Predictive Modeling: ML models, such as random forests and deep neural networks, can be trained on large datasets of chemical reactions to predict outcomes. researchgate.net For instance, a model trained on over 1,200 pyrrole condensation reactions has successfully predicted reaction yields with high accuracy. researchgate.net Such models could be used to forecast the optimal conditions (temperature, solvent, catalyst) for synthesizing derivatives of this compound, saving significant experimental time and resources. ML can also predict various molecular properties, from toxicity to spectroscopic characteristics. researchgate.netmdpi.com

De Novo Design: Deep generative models can design novel molecules with desired properties. By learning from the structural features of known active compounds, these models can propose new derivatives of this compound that are optimized for a specific biological target or material property.

Synergistic Approaches: A powerful emerging trend is the combination of ML with traditional molecular modeling. ML models can be trained to correct the outputs of fast but less accurate quantum mechanical calculations, providing high-accuracy predictions of reaction energy barriers at a fraction of the computational cost. bath.ac.uk This synergistic approach offers a path to rapid and accurate prediction of the reactivity of this compound. bath.ac.uk

AI/ML MethodologyPotential Application to this compoundExpected Outcome
Random Forest / Gradient BoostingPredicting the yield of a specific derivatization reaction.Identification of optimal reaction conditions before experimentation. researchgate.net
Deep Neural Networks (DNN)Predicting biological activity (e.g., enzyme inhibition) or material properties.Virtual screening of potential derivatives to prioritize synthesis. frontiersin.org
Generative Adversarial Networks (GANs)Designing new derivatives with enhanced properties.Novel molecular structures tailored for specific applications.
Synergistic ML + Quantum MechanicsRapid and accurate prediction of reaction pathways and activation energies.Mechanistic insights into potential chemical transformations. bath.ac.uk

Exploration of New Reactivity Pathways

While the fundamental reactivity of the pyrrole ring is well-established, the specific substitution pattern of this compound—featuring electron-withdrawing groups at both the nitrogen and a beta-carbon—presents opportunities for exploring unique reactivity. Future research will likely focus on leveraging this electronic profile to access novel chemical space.

C-H Functionalization: Direct C-H bond functionalization is a highly atom-economical strategy for creating complex molecules. While the C2 and C5 positions of pyrroles are typically most reactive toward electrophiles, the electronic nature of the N-acetyl and C3-carboxylic acid groups will modulate this reactivity. nih.govrsc.org Future studies could explore palladium-catalyzed or photoredox-catalyzed C-H functionalization at the C4 and C5 positions to introduce new aryl or alkyl substituents.

Decarboxylative Coupling: The carboxylic acid group at the C3 position is a versatile handle for cross-coupling reactions. Under the right conditions, decarboxylative coupling reactions could be used to forge new carbon-carbon or carbon-heteroatom bonds at this position, providing a novel route to 3-substituted pyrroles that might be difficult to access otherwise.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the substituted pyrrole ring under various conditions (e.g., strong base, high temperature, photochemical stimulation) could lead to the discovery of novel rearrangement or ring-opening reactions, yielding entirely new heterocyclic or acyclic scaffolds.

Multicomponent Reactions: Designing new multicomponent reactions (MCRs) that utilize this compound as a building block would be a highly efficient way to generate molecular diversity. These reactions, where three or more reactants combine in a single pot to form a product containing substantial parts of all starting materials, could rapidly produce libraries of complex derivatives for screening.

Reactivity PathwayPotential Reagents and ConditionsExpected Product Type
Directed C-H ArylationAryl halide, Pd catalyst, directing group assistance4-Aryl or 5-Aryl-1-acetyl-1H-pyrrole-3-carboxylic acid
Decarboxylative Cross-CouplingCoupling partner (e.g., boronic acid), metal catalyst, oxidant3-Substituted-1-acetyl-1H-pyrrole
Amidation/EsterificationAmine or alcohol, coupling agent (e.g., HATU, DCC)1-Acetyl-1H-pyrrole-3-carboxamide or -carboxylate ester. nih.gov
Cycloaddition ReactionsDienophile, heat or light (photochemical conditions)Novel fused-ring heterocyclic systems

Q & A

Basic: What are the common synthetic routes for 1-Acetyl-1H-pyrrole-3-carboxylic acid derivatives?

Methodological Answer:
Derivatives of this compound are typically synthesized via:

  • Condensation reactions using substituted amines and acetylating agents (e.g., acetic anhydride) under reflux conditions.
  • Multi-step protocols involving pyrrole ring formation followed by regioselective acetylation and carboxylation. For example, a pyrrole core can be functionalized at the 3-position using carboxylation via Grignard reagents or metal-catalyzed cross-coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) are preferred for enhancing reaction yields, while temperature control (60–100°C) minimizes side reactions .

Advanced: How do regioselectivity challenges impact the synthesis of this compound analogs?

Methodological Answer:
Regioselectivity is a critical challenge due to the pyrrole ring’s electronic asymmetry. Strategies include:

  • Directing groups : Introducing temporary protecting groups (e.g., tert-butyl esters) to steer acetylation and carboxylation to the 3-position.
  • Catalytic control : Transition-metal catalysts (e.g., Pd) enable selective C–H activation at the 3-position, as seen in analogous pyrrole carboxylation reactions .
  • Tautomerism mitigation : Stabilizing the desired tautomeric form via pH adjustment (e.g., acidic conditions) reduces competing reaction pathways .

Basic: What biological activities are associated with this compound derivatives?

Methodological Answer:
Key activities include:

  • Antimicrobial effects : Derivatives with electron-withdrawing groups (e.g., nitro) show MIC values comparable to standard drugs like norfloxacin against E. coli .
  • Anticancer potential : Ethyl ester derivatives exhibit cytotoxicity via apoptosis induction, validated through MTT assays .
  • Ion channel modulation : Structural analogs (e.g., AMPA receptor modulators) demonstrate neuroactivity, though target specificity requires further validation .

Advanced: How do structural modifications resolve contradictions in biological activity data?

Methodological Answer:
Conflicting results often arise from substituent positioning and stereoelectronic effects:

  • N1 vs. C3 substitution : N1-acetylated derivatives show enhanced metabolic stability but reduced solubility compared to C3-carboxylated analogs .
  • Electron-donating groups : Methyl or ethyl groups at C5 improve membrane permeability but may reduce target binding affinity .
  • SAR validation : Computational docking (e.g., AutoDock Vina) combined with in vitro assays reconciles discrepancies, as seen in studies on pyrrole-based kinase inhibitors .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H-NMR confirms acetyl group integration (δ 2.1–2.3 ppm) and pyrrole proton environments (δ 6.5–7.2 ppm). 13C^{13}C-NMR identifies carboxylate carbons (δ 165–170 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, while ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+) .

Advanced: How does tautomerism complicate the spectral analysis of pyrrole derivatives?

Methodological Answer:
Pyrrole tautomerism leads to:

  • Split NMR signals : Protons at C2 and C4 exhibit splitting due to rapid interconversion between tautomers. Low-temperature NMR (−40°C) can "freeze" tautomers for clearer analysis .
  • Ambiguous mass spectra : Tautomeric forms may produce multiple adducts (e.g., [M+Na]+^+, [M+K]+^+), requiring high-resolution MS (HRMS) for accurate assignment .

Basic: What functionalization strategies enhance the reactivity of this compound?

Methodological Answer:

  • Amide coupling : EDCI/HOBt-mediated reactions with amines generate bioactive amides.
  • Ester hydrolysis : Basic conditions (NaOH/EtOH) convert esters to free carboxylic acids for further derivatization .
  • Metal-mediated cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the C5 position .

Advanced: Why do conflicting results arise in mechanistic studies of pyrrole derivatives?

Methodological Answer:

  • Cell-type specificity : For example, Ca2+^{2+} channel modulation by pyrrole analogs varies between pancreatic β-cells (insulin secretion) and vascular cells (vasodilation) due to differential PKA isoform expression .
  • Off-target effects : Redox-active pyrroles may interfere with assays (e.g., MTT), necessitating orthogonal validation via flow cytometry or ATP-based luminescence .

Basic: How are crystallographic data used to validate pyrrole derivative structures?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C3–C=O bond ~1.21 Å) and confirms acetyl group orientation.
  • Hydrogen-bond networks : Stabilize crystal packing, as seen in 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid structures, where N–H···O interactions dominate .

Advanced: What methodologies address contradictions in cytotoxicity data across studies?

Methodological Answer:

  • Standardized protocols : Adopt uniform cell lines (e.g., HepG2 for liver toxicity) and exposure times (24–48 hours) to minimize variability .
  • Metabolic profiling : LC-MS-based metabolomics identifies compound degradation products that may skew IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.